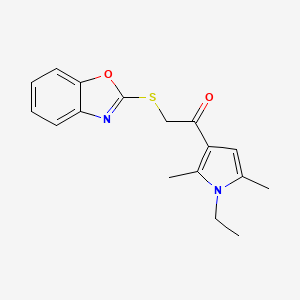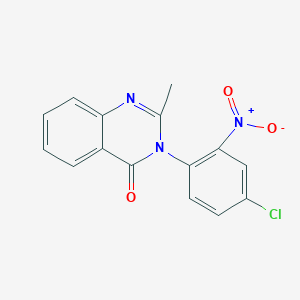
4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole, also known as TF-DPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TF-DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in the regulation of cell growth and differentiation. The inhibition of PKC by TF-DPI has been found to have various biochemical and physiological effects, making it a promising candidate for medical and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole involves the inhibition of PKC activity by binding to the catalytic domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol and calcium ions, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PKC by 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has various biochemical and physiological effects. Studies have shown that 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole can induce apoptosis in cancer cells by inhibiting PKC activity. 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has also been found to have neuroprotective effects in animal models of neurological disorders by reducing oxidative stress and inflammation. Additionally, 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has several advantages for lab experiments, including its high potency and specificity for PKC inhibition. However, 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
For research could include the development of more potent and selective PKC inhibitors, the investigation of the potential synergistic effects of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole with other anticancer agents, and the exploration of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole's potential as a neuroprotective and cardioprotective agent.
Synthesemethoden
The synthesis of 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole involves a multi-step process that begins with the reaction of 4,5,6,7-tetrafluoroindazole with benzaldehyde to produce 4,5,6,7-tetrafluoro-1-phenyl-1H-indazole. This intermediate compound is then reacted with phenylboronic acid in the presence of a palladium catalyst to form 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has been extensively studied in scientific research due to its ability to inhibit PKC. PKC is an enzyme that regulates various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases. 4,5,6,7-tetrafluoro-1,3-diphenyl-1H-indazole has been found to have potential therapeutic applications in these diseases by inhibiting PKC activity.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-diphenylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N2/c20-14-13-18(11-7-3-1-4-8-11)24-25(12-9-5-2-6-10-12)19(13)17(23)16(22)15(14)21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYPKCJDMZYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=C(C(=C3F)F)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrafluoro-1,3-diphenylindazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868505.png)

![benzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5868541.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5868550.png)






![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)